2-(3,4,5-三甲氧基苯基)吲哚啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

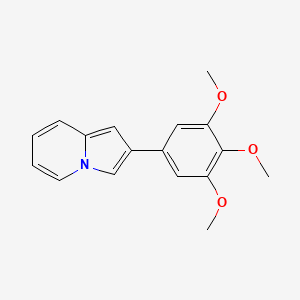

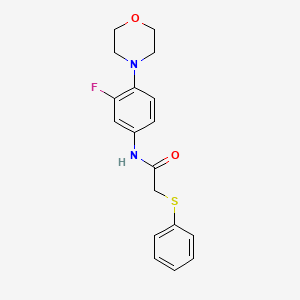

2-(3,4,5-Trimethoxyphenyl)indolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine class. Indolizines are of significant interest in medicinal chemistry due to their diverse biological activities. The trimethoxyphenyl group attached to the indolizine core in this compound suggests potential modifications in its chemical and physical properties, possibly affecting its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of indolizine derivatives can be achieved through various methods. One approach involves the use of pyridinium 1-(thiocarbonyl)methylides as starting materials, which upon treatment with a strong base such as potassium t-butoxide in N,N-dimethylformamide (DMF), yield 2-indolizinethiols with the elimination of acrylonitrile or ethyl acrylate . Another method includes the reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate, leading to the formation of trimethyl 4,8-dioxo-1-phenyl-4,5,5a,8-tetrahydro-1H-pyrazolo[3,4-e]indolizine derivatives through a double Michael reaction followed by cyclization . Additionally, substituted indolizines can be prepared from 2-(pyridin-2-yl)acetyl derivatives using (trimethylsilyl)diazomethane, a method that can also be extended to synthesize indoles .

Molecular Structure Analysis

The molecular structure of indolizine derivatives can be complex, with the potential for multiple substituents and functional groups. The structure of one such derivative, a trimethyl 4,8-dioxo-1-phenyl-4,5,5a,8-tetrahydro-1H-pyrazolo[3,4-e]indolizine, was confirmed by X-ray crystallography . This level of structural determination is crucial for understanding the three-dimensional conformation of the molecule, which is important for its chemical reactivity and biological activity.

Chemical Reactions Analysis

Indolizine derivatives can undergo various chemical reactions based on their functional groups and substituents. The synthesis methods mentioned indicate that these compounds can participate in Michael reactions, cyclization, and elimination reactions . These reactions are essential for constructing the indolizine core and introducing various substituents that can alter the compound's properties and potential applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(3,4,5-Trimethoxyphenyl)indolizine are not detailed in the provided papers, indolizine derivatives, in general, exhibit properties that make them valuable in pharmaceutical and synthetic chemistry. Their stability, reactivity, and the presence of multiple sites for functionalization allow for the creation of a diverse array of compounds with varying biological activities. The trimethoxyphenyl group in particular may influence the lipophilicity, electronic distribution, and potential for hydrogen bonding of the molecule, which can be critical for its interaction with biological targets.

科学研究应用

抗癌活性

包括2-(3,4,5-三甲氧基苯基)吲哚啉在内的吲哚啉衍生物在抗癌研究中显示出潜力。例如,吲哚啉-香豆素杂合物已被评估其在诱导人淋巴瘤细胞中caspase依赖性凋亡的潜力(Park et al., 2018)。此外,研究已探索了具有体外抗癌活性的吲哚啉衍生物的合成,进一步支持这些化合物在癌症治疗中的潜力(Sandeep et al., 2016)。

抗炎和抗惊厥活性

吲哚啉衍生物已被研究其抗炎特性。例如,对p-取代的1,2-二苯基吲哚啉进行了合成并研究了可能的抗炎活性(Kállay & Doerge, 1972)。此外,一些吲哚啉衍生物已展示出抗惊厥活性,突显了它们在治疗神经系统疾病中的潜力(Dawood et al., 2006)。

在材料科学中的应用

吲哚啉,包括2-(3,4,5-三甲氧基苯基)吲哚啉,在材料科学中有应用。已报道了一种从一次卤代碳氢化合物合成3-芳基和3-烷基吲哚啉的方法,突显了它们在生物学、医学和材料科学等各个领域的重要性(Liu et al., 2017)。

生物医学应用的光物理性质

某些吲哚啉衍生物的独特光学性质使它们适用于生物医学应用中作为荧光探针。这包括它们在基于荧光的技术中的潜在用途(Park et al., 2015)。

抗病毒活性

吲哚啉衍生物显示出抗病毒活性,特别是对人类巨细胞病毒(HCMV)和水痘-带状疱疹病毒。这表明它们在治疗病毒感染中作为治疗剂的潜力(Foster et al., 1995)。

安全和危害

While specific safety and hazard information for 2-(3,4,5-Trimethoxyphenyl)indolizine is not available, it’s worth noting that compounds with similar structures may cause allergy or asthma symptoms or breathing difficulties if inhaled . They may also be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

未来方向

The preliminary results suggested that compounds could serve as promising lead compounds for the future development of new potent anticancer agents . Two new series of pyrrolizines bearing 3,4,5-trimethoxyphenyl moieties were synthesized . These compounds displayed the highest cytotoxicity against the three cancer cell lines . These findings suggest potential future directions for the development of new potent anticancer agents .

属性

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)indolizine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-19-15-9-12(10-16(20-2)17(15)21-3)13-8-14-6-4-5-7-18(14)11-13/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTBRZDDUUYAPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CN3C=CC=CC3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4,5-Trimethoxyphenyl)indolizine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2501571.png)

![8-(4-fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501573.png)

![1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B2501574.png)

![3-Chlorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2501576.png)

![6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine](/img/structure/B2501579.png)

![2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2501584.png)

![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxo-1,3,7-t rihydropurinyl]acetamide](/img/structure/B2501588.png)

![2-[(E)-3-(2-acetylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B2501593.png)